molecular formula C13H16N2 B3286055 (R)-4-(Piperidin-3-YL)-1H-indole CAS No. 81887-48-1

(R)-4-(Piperidin-3-YL)-1H-indole

Cat. No.: B3286055
CAS No.: 81887-48-1
M. Wt: 200.28 g/mol
InChI Key: JWMGZQMVMZBMFM-JTQLQIEISA-N
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Description

(R)-4-(Piperidin-3-yl)-1H-indole is a high-purity, chiral small molecule that serves as a critical scaffold in medicinal chemistry and pharmacology research. This compound features the 1H-indole ring system linked to a piperidine ring, a structure of high interest for developing conformationally constrained bioactive molecules . The specific (R)-enantiomer is of particular value for studying structure-activity relationships, as chirality often dictates the potency and selectivity of drug-receptor interactions . The core 3-piperidinyl-1H-indole chemotype has been identified as a novel antimalarial hit with lead-like properties, showing activity against drug-resistant Plasmodium falciparum strains and no cross-resistance with chloroquine . In neuroscience, closely related chiral 3-(piperidin-3-yl)-1H-indole derivatives are recognized as key intermediates for synthesizing ligands that target serotoninergic systems . These compounds are investigated for their potential as dual-binding agents for the 5-HT1A receptor and the Serotonin Transporter (SERT), positioning them in the search for new antidepressants with SSRI+ mechanisms . The conformational constraint of the side chain, a feature inherent to this scaffold, is a proven strategy for optimizing biological activity, receptor selectivity, and metabolic stability . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3R)-piperidin-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-4-11(10-3-2-7-14-9-10)12-6-8-15-13(12)5-1/h1,4-6,8,10,14-15H,2-3,7,9H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMGZQMVMZBMFM-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-3-YL)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, the reaction of 3-chloropiperidine with the indole derivative under basic conditions can yield the desired product.

Industrial Production Methods

Industrial production of ®-4-(Piperidin-3-YL)-1H-indole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-3-YL)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

It is challenging to provide a detailed article focusing solely on the applications of the specific compound "(R)-4-(Piperidin-3-YL)-1H-indole" with comprehensive data tables and case studies, as the search results do not directly address this specific compound and its applications. However, the search results do provide information on related compounds and their applications, which can help infer potential applications and research directions for indoles and piperidines.

Here's what can be gathered from the search results:

Potential Applications Based on Related Compounds

  • Antiviral Activity: Pyrimidine-derived indole ribonucleosides have shown antiviral activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
  • Antiproliferative Activity: These compounds have also been tested for in vitro antiproliferative activity against various cancer cell lines, including HL-60 cervical carcinoma HeLaS3, T-lymphoblastic leukemia human cell line CCRF–CEM, and promyelocytic leukemia .
  • Antimalarial Activity: Studies have examined 3-piperidin-4-yl-1H-indoles for antiparasitic activity against Plasmodium falciparum . Modifications to the piperidinyl group can impact antimalarial activity .
  • GSK-3β Inhibition: Enantiopure 9H-pyrimido[4,5-b]indoles have been identified as Glycogen Synthase Kinase-3 beta (GSK-3β) inhibitors with improved metabolic stability and neuroprotective properties .
  • Renin Inhibition: N-(piperidin-3-yl) pyrimidine-5-carboxamides have been developed as renin inhibitors .
  • Antimicrobial Activity: Some H-indol-3-yl]-6-hydroxypyrimidines have demonstrated mild to moderate antimicrobial activity against pathogenic bacteria .
  • sigma 2 receptor study: Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4’] have application for the study of σ2 receptors via fluorescence-based techniques .
  • Treatment of cardiovascular diseases: Indole derivatives have application in the treatment of cardiovascular diseases .
  • Drug-resistance in Hh-dependent cancers: An indole derivative has the therapeutic potential to overcome drug-resistance in Hh-dependent cancers .

Synthesis of Indole Derivatives

  • One-pot multicomponent reactions have been used to synthesize furan-2(5H)-one derivatives containing indole fragments .
  • New chiral 3-(piperidin-3-yl)-1H-indole derivatives can be synthesized from corresponding diastereomers .

General Information on Indoles

  • Indoles are significant heterocyclic compounds with a wide range of applications in medicinal chemistry .
  • They are versatile building blocks for synthesizing diverse heterocyclic compounds .

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-3-YL)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomers on the Indole Ring

3-(Piperidin-3-YL)-1H-Indole
  • Key differences : The piperidine group is attached to the indole’s 3-position instead of 4.
  • Biological relevance : 3-substituted indoles are widely studied as serotonin receptor (5-HT) ligands. For example, 3-(piperidin-4-yl)-1H-indole derivatives exhibit high affinity for 5-HT₁A and 5-HT₆ receptors, implicated in neurological disorders .
  • Synthesis : Slifirski et al. resolved racemic 3-(piperidin-3-yl)-1H-indole into R and S enantiomers using diastereomeric salt formation .
4-(Piperidin-4-YL)-1H-Indole
  • Key differences : The piperidine is attached to indole’s 4-position via its 4-position.
  • Applications : Patent literature describes 3-(piperidin-4-yl)-1H-indole derivatives as ORL-1 receptor modulators for treating pain and addiction .

Structural Impact :

  • Indole’s 3-position is electronically favorable for receptor binding, while 4-substitution may alter steric interactions. For instance, replacing 3-(piperidin-4-yl) with 3-(piperidin-3-yl) in a pharmacophore improved serotonin-like activity due to conformational flexibility .

Enantiomeric Comparisons

(S)-4-(Piperidin-3-YL)-1H-Indole
  • Stereochemical effects : Enantiomers often display divergent biological activities. For 3-(piperidin-3-yl)-1H-indole derivatives, R-enantiomers showed 10-fold higher 5-HT₁A binding affinity than S-forms . Similar enantioselectivity is anticipated for the 4-substituted analog.

Derivatives with Substitutents

Fluorinated Analogs
  • Examples : 4-Fluoro-, 5-Fluoro-, and 7-Fluoro-3-(piperidin-4-yl)-1H-indole .
  • Impact : Fluorine enhances metabolic stability and binding affinity. For instance, 5-fluoro substitution in indole derivatives increased 5-HT₆ receptor selectivity .
Chlorinated and Alkylated Derivatives
  • Example : 5-Chloro-2-methyl-3-(piperidin-4-yl)-1H-indole .
  • Role : Chlorine and methyl groups improve lipophilicity and target engagement.

Piperidine Ring Modifications

3-[(4-Ethylpiperidin-1-YL)Methyl]-1H-Indole
  • Structure : Features an ethyl group on the piperidine 4-position and a methylene linker.
  • Synthesis : Achieved via reductive amination with 97% yield .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight CAS Number Key Feature
(R)-4-(Piperidin-3-YL)-1H-indole C₁₃H₁₆N₂ 200.28 81887-48-1 4-indole, 3-piperidine, R-config
3-(Piperidin-3-YL)-1H-indole C₁₃H₁₆N₂ 200.28 - 3-indole, 3-piperidine
3-[(4-Ethylpiperidin-1-YL)methyl]-1H-indole C₁₆H₂₂N₂ 242.36 101274-87-7 Ethyl-piperidine, methyl linker

Biological Activity

(R)-4-(Piperidin-3-YL)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by recent research findings.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, a study synthesized various indole derivatives and tested their antiproliferative effects against several cancer cell lines, including Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cells. The most potent derivative exhibited a GI50 value of 29 nM, outperforming the standard drug erlotinib, which had a GI50 of 33 nM .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundGI50 (nM)Cell Line
This compound29Panc-1
Erlotinib33Panc-1
Compound 3b74MCF-7
Compound 3e68A-549

The structure-activity relationship (SAR) analysis indicated that the presence of a piperidine moiety significantly enhances the antiproliferative activity, with specific substitutions on the indole nucleus leading to improved efficacy against cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Research indicates that derivatives of this compound exhibit notable antibacterial and antifungal activities. For example, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli

The presence of electron-donating and electron-withdrawing groups on the piperidine ring was found to influence the antimicrobial efficacy significantly, enhancing activity against various bacterial strains .

Antiviral Activity

Recent studies have begun to uncover the antiviral potential of this compound derivatives. Compounds were evaluated for their ability to inhibit viral replication in cell cultures infected with influenza and herpes simplex viruses. Some derivatives showed promising IC50 values, indicating effective inhibition of viral activity .

Table 3: Antiviral Activity of Indole Derivatives

CompoundIC50 (µM)Virus
Compound C0.0742Influenza H1N1
Compound D0.045HSV-1

These findings suggest that modifications to the indole structure can lead to compounds with substantial antiviral properties, making them candidates for further development in antiviral therapies .

Case Study 1: Anticancer Efficacy

A detailed investigation into the anticancer efficacy of this compound involved screening various derivatives against multiple cancer cell lines. The study concluded that specific structural modifications could enhance selectivity and potency against tumor cells while minimizing cytotoxicity towards normal cells.

Case Study 2: Antimicrobial Mechanisms

In another study focused on antimicrobial mechanisms, researchers explored how structural variations in piperidine derivatives affected their interaction with bacterial cell membranes. The results indicated that certain compounds could disrupt membrane integrity, leading to bacterial cell death.

Q & A

Q. What are the standard synthetic routes for preparing (R)-4-(Piperidin-3-YL)-1H-indole, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically begins with 4-piperidone or its derivatives, followed by indole ring formation. For example, hydrogenation of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole using PtO₂ at 2 bar pressure yields the piperidine-indole scaffold . Stereochemical control is achieved via chiral resolution or asymmetric catalysis, though specific protocols for the (R)-enantiomer require optimization of catalysts (e.g., Pd/C or PtO₂) and reaction times . Ethyl chloroformate is often used to protect intermediates, with temperature control (<20°C) critical to avoid racemization .

Q. Which purification methods are most effective for isolating this compound, especially for high-purity (>95%) applications?

Common methods include:

  • Chromatography : C-18 reverse-phase HPLC-MS for separating enantiomers .
  • Recrystallization : Solvent systems like dichloromethane/hexane yield >95% purity .
  • Distillation : For intermediates, reduced-pressure distillation minimizes thermal degradation .

Q. How is structural characterization of this compound performed to confirm stereochemistry and purity?

  • NMR : ¹H/¹³C NMR distinguishes the piperidine C3 stereocenter (δ ~3.1–3.5 ppm for axial protons) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (200.28 g/mol) .
  • Chiral HPLC : Validates enantiomeric excess using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How does substituting the piperidine ring (3-yl vs. 4-yl) impact pharmacological activity in serotonin receptor studies?

Replacing the 4-yl group with 3-yl (as in this compound) alters steric and electronic interactions with 5-HT₁A receptors. Computational docking studies suggest the 3-yl configuration improves binding to presynaptic receptors by ~20% compared to 4-yl derivatives, likely due to better alignment with the receptor’s hydrophobic pocket . In vitro assays show EC₅₀ values <100 nM for 5-HT₁A agonism .

Q. What experimental strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic Stability Assays : Evaluate hepatic clearance using microsomal incubations to identify rapid degradation in vivo .
  • Pharmacokinetic Profiling : Measure brain penetration via LC-MS/MS in rodent models; low bioavailability (<10%) may explain efficacy gaps .
  • Receptor Off-Target Screening : Use radioligand binding assays (e.g., CEREP panel) to identify unintended interactions with σ or opioid receptors .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Scaffold Modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the indole C5 position to enhance AKT1 inhibition (IC₅₀ ~50 nM) .
  • Molecular Dynamics Simulations : Predict binding poses with Akt’s PH domain to prioritize substituents improving hydrophobic interactions .
  • Functional Assays : Measure apoptosis induction in cancer cell lines (e.g., PC3) to validate selectivity over PI3K/mTOR pathways .

Q. What computational methods are used to predict the metabolic liabilities of this compound derivatives?

  • In Silico Metabolism Prediction : Tools like GLORY or MetaSite identify vulnerable sites (e.g., piperidine N-demethylation) .
  • CYP450 Inhibition Assays : Fluorescent probes (e.g., CYP3A4) quantify competitive inhibition risks .
  • QSAR Models : Correlate logP values (>2.5) with increased hepatotoxicity in rat models .

Data Interpretation & Methodological Challenges

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Reaction Reproducibility : Standardize catalysts (e.g., PtO₂ vs. Pd/C) and solvent purity .
  • Byproduct Analysis : Use LC-MS to trace impurities (e.g., over-reduced intermediates) that skew yield calculations .
  • Scale-Up Adjustments : Pilot studies show yields drop by ~15% at >10 g scales due to mixing inefficiencies .

Q. What are best practices for validating the biological activity of this compound in disease models?

  • Dose-Response Curves : Use at least six concentrations (1 nM–100 µM) to calculate Hill coefficients .
  • Positive Controls : Compare to known 5-HT₁A agonists (e.g., buspirone) or Akt inhibitors (e.g., MK-2206) .
  • Blinded Studies : Minimize bias in behavioral assays (e.g., forced swim test for antidepressant activity) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(Piperidin-3-YL)-1H-indole
Reactant of Route 2
(R)-4-(Piperidin-3-YL)-1H-indole

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